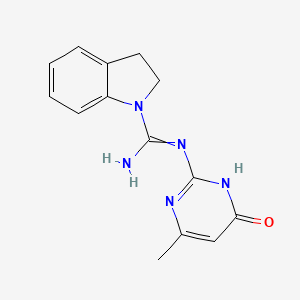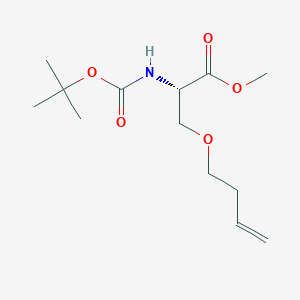
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with a complex structure that includes a methyl ester, an allyl ether, and a tert-butoxycarbonyl (Boc) protected amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoic acid and but-3-en-1-ol.
Esterification: The carboxylic acid group of (S)-3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoic acid is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.
Ether Formation: The hydroxyl group is then converted to an allyl ether using but-3-en-1-ol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Deprotection: Trifluoroacetic acid (TFA) for Boc removal.
Major Products
Epoxidation: Formation of an epoxide from the allyl ether.
Reduction: Formation of (S)-3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanol.
Deprotection: Formation of (S)-Methyl 3-(but-3-en-1-yloxy)-2-amino propanoate.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of (S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would depend on the specific biological activity of the compound or its derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 3-hydroxy-2-((tert-butoxycarbonyl)amino)propanoate: Lacks the allyl ether group.
(S)-Methyl 3-(but-3-en-1-yloxy)-2-amino propanoate: Lacks the Boc protecting group.
Uniqueness
(S)-Methyl 3-(but-3-en-1-yloxy)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of both the Boc-protected amine and the allyl ether group, which allows for selective reactions and modifications. This makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1346773-50-9 |
|---|---|
Molekularformel |
C13H23NO5 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
methyl (2S)-3-but-3-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C13H23NO5/c1-6-7-8-18-9-10(11(15)17-5)14-12(16)19-13(2,3)4/h6,10H,1,7-9H2,2-5H3,(H,14,16)/t10-/m0/s1 |
InChI-Schlüssel |
MMSYLNCZRMQBEL-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](COCCC=C)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(COCCC=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


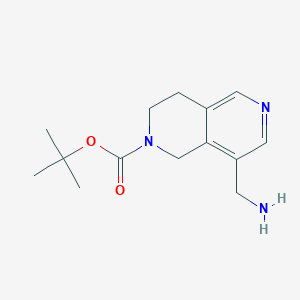
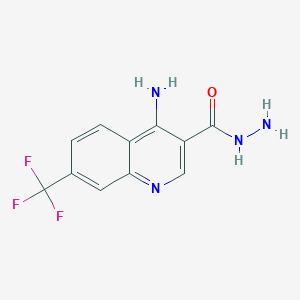
![Ethyl 2-bromoimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15065055.png)
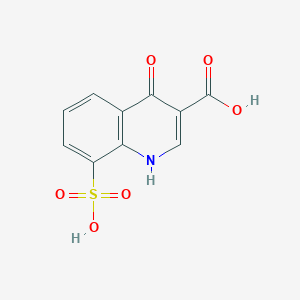

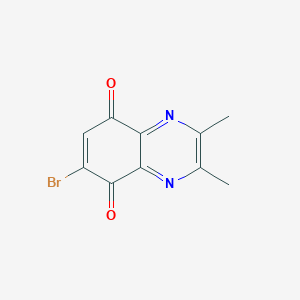

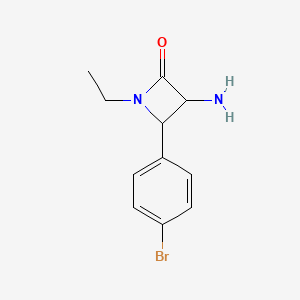

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
